Superconducting High-Field Performance: NbN Thin Films vs. Nb3Sn and V3Si
In high magnetic fields, reactively sputtered NbN thin films exhibit critical current density (Jc) characteristics comparable to those of Nb3Sn and V3Si thin films. Specifically, at a magnetic field strength of 136 kOe (13.6 T), the Jc-H performance of NbN films is on par with these established high-field superconductors [1]. This demonstrates that NbN thin films are a viable alternative for high-field applications where NbTi fails due to its lower upper critical field of ~10-11 T at 4.2 K [2].
| Evidence Dimension | Critical current density (Jc) in high magnetic field |
|---|---|
| Target Compound Data | Jc comparable to Nb3Sn and V3Si thin films |
| Comparator Or Baseline | Nb3Sn and V3Si thin films (comparator); NbTi (baseline limit) |
| Quantified Difference | Comparable performance at 136 kOe; NbTi upper limit is ~10-11 T |
| Conditions | Reactively sputtered thin films at 4.2 K |
Why This Matters
For procurement in high-field magnet or RF cavity applications, NbN thin films offer a performance envelope that rivals Nb3Sn but with potentially different deposition and fabrication advantages, making it a critical alternative when NbTi is inadequate.
- [1] Bell, H., Shy, Y. M., Anderson, D. E., & Toth, L. E. (1968). Superconducting Properties of Reactively Sputtered Thin-Film Ternary Nitrides, Nb–Ti–N and Nb–Zr–N. Journal of Applied Physics, 39(6), 2797–2803. View Source
- [2] Goodfellow. (2024). Superconducting Composite Wire - Niobium-Titanium (NbTi) Material Information. View Source
